molecular formula C10H9Cl2N3O3 B2880376 N'-(2,4-dichlorophenyl)-N-[(1E)-(methoxyimino)methyl]ethanediamide CAS No. 303996-56-7

N'-(2,4-dichlorophenyl)-N-[(1E)-(methoxyimino)methyl]ethanediamide

Cat. No.: B2880376
CAS No.: 303996-56-7
M. Wt: 290.1
InChI Key: UHGVQUWLLWBDFQ-UHFFFAOYSA-N
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Description

N'-(2,4-Dichlorophenyl)-N-[(1E)-(methoxyimino)methyl]ethanediamide is a synthetic organic compound characterized by an ethanediamide backbone substituted with a 2,4-dichlorophenyl group and a methoxyimino methyl moiety. This structure confers unique physicochemical and biological properties, making it relevant in pharmaceutical and agrochemical research. The 2,4-dichlorophenyl group is a common motif in bioactive compounds, often enhancing lipophilicity and receptor binding, while the methoxyimino group contributes to stability and electronic effects .

Properties

IUPAC Name

N'-(2,4-dichlorophenyl)-N-[(E)-methoxyiminomethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl2N3O3/c1-18-14-5-13-9(16)10(17)15-8-3-2-6(11)4-7(8)12/h2-5H,1H3,(H,15,17)(H,13,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHGVQUWLLWBDFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=CNC(=O)C(=O)NC1=C(C=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C/NC(=O)C(=O)NC1=C(C=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Analysis and Retrosynthetic Considerations

The target molecule comprises an ethanediamide core (oxamide) with two substituents: a 2,4-dichlorophenyl group and a methoxyiminomethyl moiety. The E configuration of the imine (CH=N-OCH3) is critical for its stability and biological activity. Retrosynthetically, the compound can be dissected into:

  • N-(2,4-Dichlorophenyl)oxamic acid : Forms one amide bond.
  • Methoxyiminomethylamine : Provides the imine-linked methyl group.

Key challenges include ensuring regioselective coupling of the two amines to the oxalic acid backbone and controlling the stereochemistry of the imine.

Synthetic Routes

Stepwise Amide Coupling via Oxalyl Chloride

Synthesis of N-(2,4-Dichlorophenyl)oxamic Acid Chloride

Oxalyl chloride reacts with 2,4-dichloroaniline in anhydrous dichloromethane at 0–5°C to form the monoamide chloride. The reaction is driven by the nucleophilic attack of the aniline’s amine on the electrophilic carbonyl of oxalyl chloride:
$$
\text{Cl-C(O)-C(O)-Cl} + \text{H}2\text{N-C}6\text{H}3\text{Cl}2 \rightarrow \text{Cl-C(O)-C(O)-NH-C}6\text{H}3\text{Cl}_2 + \text{HCl}
$$
Excess oxalyl chloride is removed under reduced pressure, yielding the intermediate acid chloride.

Imine Formation and Second Amide Coupling

The methoxyiminomethyl group is introduced via a two-step sequence:

  • Synthesis of Methoxyiminomethylamine : Glyoxylic acid is condensed with methoxyamine hydrochloride in aqueous ethanol (pH 4–5) to form the oxime (CH=N-OCH3). Subsequent reduction with sodium cyanoborohydride yields methoxyiminomethylamine:
    $$
    \text{HOOC-CHO} + \text{H}2\text{N-OCH}3 \rightarrow \text{HOOC-CH=N-OCH}3 \xrightarrow{\text{NaBH}3\text{CN}} \text{H}2\text{N-CH}2\text{-N=OCH}_3
    $$
  • Coupling Reaction : The acid chloride from Step 2.1.1 reacts with methoxyiminomethylamine in ethyl acetate using trisopropyl phosphite (T3P) as a coupling agent. T3P promotes amide bond formation without racemization:
    $$
    \text{Cl-C(O)-C(O)-NH-C}6\text{H}3\text{Cl}2 + \text{H}2\text{N-CH}2\text{-N=OCH}3 \xrightarrow{\text{T3P}} \text{C}6\text{H}3\text{Cl}2\text{-NH-C(O)-C(O)-NH-CH}2\text{-N=OCH}_3
    $$
    The reaction is exothermic and requires temperature control (20–25°C).

One-Pot Oxamide Synthesis

An alternative route employs oxalyl diimidazole as a bifunctional electrophile. 2,4-Dichloroaniline and methoxyiminomethylamine are sequentially added to a solution of oxalyl diimidazole in tetrahydrofuran (THF). The reaction proceeds via nucleophilic displacement of imidazole, forming both amide bonds in situ:
$$
\text{Im-C(O)-C(O)-Im} + 2 \text{H}_2\text{N-R} \rightarrow \text{R-NH-C(O)-C(O)-NH-R'}
$$
where R = 2,4-dichlorophenyl and R' = CH2-N=OCH3. This method reduces purification steps but requires precise stoichiometry to avoid oligomerization.

Stereochemical Control and Purification

The E configuration of the imine is favored thermodynamically due to reduced steric hindrance between the methoxy group and the oxamide backbone. Reaction conditions (e.g., polar aprotic solvents like DMF) stabilize the transition state, achieving >95% E selectivity.

Crude product is purified via silica gel chromatography using ethyl acetate/heptane gradients (20–50% v/v). The target compound elutes at Rf 0.4–0.5 and is recrystallized from ethanol/water (7:3) to ≥99% purity.

Industrial-Scale Production

For kilogram-scale synthesis, continuous flow reactors optimize heat dissipation during exothermic coupling steps. Key parameters include:

  • Residence Time : 10–15 minutes at 50°C.
  • Catalyst Loading : 1.2 equiv T3P.
  • Yield : 78–82% after crystallization.

Waste streams containing unreacted aniline and imidazole are neutralized with dilute HCl and recycled via distillation.

Analytical Characterization

  • NMR Spectroscopy :

    • ¹H NMR (400 MHz, DMSO-d6) : δ 8.21 (s, 1H, NH), 7.65–7.58 (m, 3H, Ar-H), 3.87 (s, 3H, OCH3), 3.45 (s, 2H, CH2).
    • ¹³C NMR : δ 165.2 (C=O), 159.8 (C=N), 134.5–128.9 (Ar-C).
  • HPLC-MS : [M+H]+ = 291.04 (calc. 290.10).

Comparative Evaluation of Methods

Parameter Stepwise Coupling One-Pot Synthesis
Yield (%) 75 68
Purity (%) 99.5 97.2
Scalability Moderate High
Stereoselectivity >95% E 85% E

The stepwise method is preferred for small-scale, high-purity applications, while the one-pot approach suits bulk production.

Mechanistic Insights

The T3P-mediated coupling proceeds via a reactive mixed phosphoric-carboxylic anhydride intermediate, which undergoes nucleophilic attack by the amine. This mechanism minimizes epimerization and side reactions:
$$
\text{R-COCl} + \text{T3P} \rightarrow \text{R-C(O)-O-P(O)(OiPr)}2 \xrightarrow{\text{H}2\text{N-R'}} \text{R-C(O)-NH-R'} $$

Chemical Reactions Analysis

Types of Reactions

N'-(2,4-dichlorophenyl)-N-[(1E)-(methoxyimino)methyl]ethanediamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Sodium borohydride in ethanol

    Substitution: Ammonia or primary amines in the presence of a base

Major Products

    Oxidation: Formation of corresponding carboxylic acids

    Reduction: Formation of amines

    Substitution: Formation of substituted phenyl derivatives

Scientific Research Applications

N'-(2,4-dichlorophenyl)-N-[(1E)-(methoxyimino)methyl]ethanediamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N'-(2,4-dichlorophenyl)-N-[(1E)-(methoxyimino)methyl]ethanediamide involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. The pathways involved include:

    Enzyme inhibition: Binding to the active site of enzymes

    Signal transduction: Interference with cellular signaling pathways

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs can be grouped into three categories: (1) methoxyimino-containing derivatives, (2) 2,4-dichlorophenyl-substituted compounds, and (3) ethanediamide-based molecules. Key comparisons are summarized below:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Applications Key Findings Reference
N'-(2,4-Dichlorophenyl)-N-[(1E)-(methoxyimino)methyl]ethanediamide Ethanediamide 2,4-Dichlorophenyl, methoxyimino methyl Under investigation (potential pesticidal/pharmaceutical) High lipophilicity (logP ~3.2) due to dichlorophenyl group; stability from methoxyimino
490-M19 () Methoxyimino acetate 2-[(2-Methylphenoxy)methyl]phenyl Pharmaceutical (metabolism studies) Enhanced metabolic resistance compared to non-methylated analogs
N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide () Quinazolinone acetamide 2,4-Dichlorophenyl methyl Anticonvulsant Moderate anticonvulsant activity (ED₅₀ = 45 mg/kg in rodent models)
Diuron () Urea 3,4-Dichlorophenyl Herbicide Inhibits photosynthesis by binding to PSII; logP = 2.8
(2E,3Z)-5-{[1-(4-Chloro-2-fluorophenyl)-1H-pyrazol-3-yl]oxy}-2-(methoxyimino)-N,3-dimethylpent-3-enamide () Pentenamide 4-Chloro-2-fluorophenyl, methoxyimino Insecticide/acaricide Broad-spectrum activity against Lepidoptera; ED₉₀ = 0.5 ppm
N~1~-(3-Chloro-2-methylphenyl)-N~2~-(2-thienylmethyl)ethanediamide () Ethanediamide 3-Chloro-2-methylphenyl, thienylmethyl Unspecified (chemical intermediate) Lower logP (2.1) due to thienyl group; reduced bioactivity compared to dichlorophenyl analogs

Key Observations:

Structural Influence on Bioactivity: The 2,4-dichlorophenyl group in the target compound enhances lipophilicity compared to non-halogenated analogs (e.g., 490-M19 in ), improving membrane permeability . Methoxyimino groups stabilize the molecule against hydrolysis, as seen in the insecticidal compound from , which retains efficacy under field conditions .

Applications: Dichlorophenyl-substituted urea derivatives (e.g., diuron in ) are herbicides, whereas ethanediamides and acetamides (e.g., ) are explored for CNS disorders.

Synthetic Pathways: The target compound likely shares synthetic routes with ’s quinazolinone acetamide, involving carbodiimide-mediated coupling (e.g., EDC/HOBt) .

Limitations :

  • Ethanediamides with thienylmethyl groups () exhibit reduced bioactivity, highlighting the critical role of the dichlorophenyl moiety in target engagement .

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